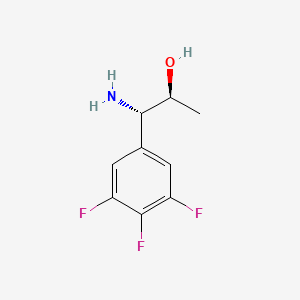

(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a trifluorinated phenyl ring. Its stereochemistry (1S,2S) and substitution pattern on the aromatic ring distinguish it from analogues.

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |

InChI Key |

HXIWQMARLKRTPY-AJAUBTJJSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C(=C1)F)F)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which uses enzymes to achieve high enantioselectivity and yield. This method is not only efficient but also environmentally friendly, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its interactions with biological targets, particularly in the modulation of neurotransmitter systems. Research indicates that compounds with similar structures can influence enzyme activity and receptor interactions, which are critical in treating neurological disorders such as depression and anxiety .

Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL exhibited selective binding to serotonin receptors. This suggests potential applications in developing antidepressants. The study utilized radiolabeled compounds to track binding affinity and efficacy .

| Study | Findings | Implications |

|---|---|---|

| Neurotransmitter Interaction | Selective binding to serotonin receptors | Potential antidepressant development |

| Enzyme Modulation | Influences enzyme activity related to neurotransmitter synthesis | Therapeutic applications in neuropharmacology |

Agrochemicals

Herbicidal Activity

Research has indicated that this compound derivatives possess herbicidal properties. These compounds can inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops .

Case Study: Herbicide Development

A field study evaluated the effectiveness of a formulation containing this compound against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an environmentally friendly herbicide .

| Study | Weed Control Efficacy | Environmental Impact |

|---|---|---|

| Field Study on Herbicides | 80% reduction in weed biomass | Low toxicity to non-target species |

Materials Science

Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing novel polymers with enhanced properties. Its trifluoromethyl group contributes to improved thermal stability and mechanical strength in polymer matrices .

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polyurethanes. The resulting materials exhibited superior thermal resistance and flexibility compared to conventional polyurethanes. This advancement opens avenues for applications in high-performance coatings and adhesives .

| Study | Material Properties | Potential Applications |

|---|---|---|

| Polyurethane Development | Enhanced thermal stability and flexibility | High-performance coatings and adhesives |

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator in various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical structural variations among (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL and related compounds:

| Compound Name | CAS Number | Substituents on Phenyl Ring | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound (Target) | Not provided | 3,4,5-trifluoro | (1S,2S) | C9H10F3NO | ~209.18 (estimated) |

| (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL | 1269791-10-7 | 2,3,5-trifluoro | (1S,2S) | C9H10F3NO | 205.18 |

| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | 1019534-32-7 | 3-(tert-butyl) | (1S,2R) | C13H21NO | 207.31 |

| (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1270385-18-6 | 4-(trifluoromethylthio) | (1S,2R) | C10H12F3NOS | 251.27 |

| (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1212998-44-1 | 2-chloro, 4-(trifluoromethyl) | (1S,2R) | C10H11ClF3NO | 253.65 |

Impact of Substituent Position and Electronic Effects

- This difference may influence solubility and receptor binding in biological systems .

- Bulkier Groups: The tert-butyl substituent (CAS 1019534-32-7) introduces steric hindrance, likely reducing reactivity but improving lipophilicity.

- Chlorine vs. Fluorine : The 2-chloro-4-(trifluoromethyl) derivative (CAS 1212998-44-1) combines halogenated and fluorinated groups, offering mixed electronic effects (Cl: moderate electron-withdrawing; CF3: strong electron-withdrawing), which may alter pharmacokinetic properties compared to the target compound .

Stereochemical Influence

The (1S,2S) configuration of the target compound contrasts with the (1S,2R) stereochemistry seen in most analogues. This stereochemical divergence can lead to significant differences in:

- Biological Activity : Enantiomers often exhibit distinct interactions with chiral biological targets (e.g., enzymes or receptors).

- Crystallinity and Solubility : Diastereomers may display varying physical properties, affecting formulation and bioavailability.

Biological Activity

(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL, a chiral compound with the molecular formula C9H10F3NO and a molar mass of approximately 205.18 g/mol, has garnered attention for its significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a trifluorophenyl moiety, which contribute to its unique properties. The presence of fluorine atoms enhances the compound's biological activity and metabolic stability, making it a candidate for various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molar Mass | 205.18 g/mol |

| Density | 1.334 g/cm³ (predicted) |

| Boiling Point | 286.5 °C (predicted) |

| pKa | 12.14 (predicted) |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, influencing biochemical pathways related to neurotransmitter systems. This modulation suggests potential applications in neuropharmacology.

- Receptor Interactions : Interaction studies demonstrate that this compound can influence receptor signaling pathways. Its ability to bind to specific molecular targets may lead to therapeutic effects in conditions such as neurodegenerative diseases .

The mechanism of action involves the interaction of this compound with specific enzymes and receptors. The trifluorophenyl group enhances binding affinity, thereby modulating enzyme activity or receptor signaling pathways. This interaction is crucial for its potential therapeutic effects in various biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit neuroprotective effects by stabilizing microtubules in neuronal cells. These findings suggest a potential role in treating Alzheimer’s disease and other neurodegenerative conditions .

- Cytotoxicity Assessments : In vitro studies have demonstrated that fluorinated compounds can exhibit strong cytotoxic activity against various cancer cell lines. The presence of trifluorophenyl groups has been linked to enhanced efficacy in targeting cancer cells .

Synthesis Methods

The synthesis of this compound typically involves enantioselective reduction processes. Common methods include:

- Biocatalytic Reduction : Utilizing specific microorganisms or enzymes allows for high enantioselectivity and yield in producing this compound.

- Chemical Synthesis : Traditional organic synthesis methods can also be employed but may require more complex reaction conditions compared to biocatalytic approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.